
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a tetrahydroquinoline ring, and a methoxybenzene group . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonyl group attached to a fluorophenyl group, and a methoxybenzene group . These groups would likely confer distinct chemical properties to the molecule.Chemical Reactions Analysis
Sulfonyl groups are known to participate in a variety of chemical reactions, including substitution and elimination reactions . The tetrahydroquinoline ring might also undergo electrophilic aromatic substitution or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl group might enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Pro-apoptotic Effects
- Study: A study on sulfonamide derivatives, including compounds similar to the one , explored their synthesis and pro-apoptotic effects in cancer cells. These compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting potential applications in cancer treatment (Cumaoğlu et al., 2015).
Tubulin Polymerization Inhibition
- Study: Sulfonamide drugs, including derivatives similar to our compound, were found to bind to the colchicine site of tubulin and inhibit tubulin polymerization. This suggests potential applications in developing treatments for diseases where inhibition of tubulin polymerization is beneficial, such as certain cancers (Banerjee et al., 2005).
Antitumor Activity
- Study: Compounds from sulfonamide-focused libraries, including those structurally similar to our compound, have shown antitumor activities. These studies provide insights into the essential pharmacophore structure and drug-sensitive cellular pathways for sulfonamide-based antitumor agents (Owa et al., 2002).
Alzheimer’s Disease Treatment
- Study: Sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme related to Alzheimer's disease. This suggests potential applications in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).
Antimicrobial Activity
- Study: A series of new sulfonamides, structurally similar to the compound , were synthesized and showed good to potent antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-19-8-12-20(13-9-19)31(26,27)24-18-7-4-16-3-2-14-25(22(16)15-18)32(28,29)21-10-5-17(23)6-11-21/h4-13,15,24H,2-3,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAVCOCFBRSRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

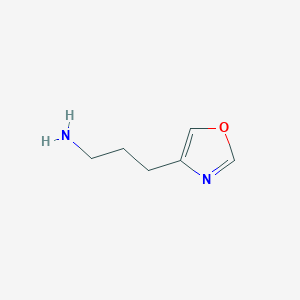
![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)
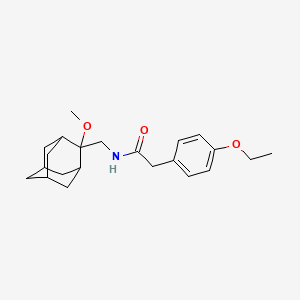
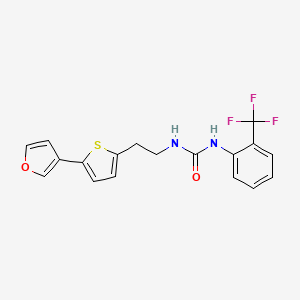
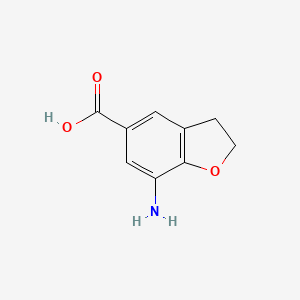
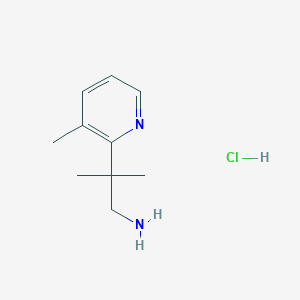

![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2616905.png)
![4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2616907.png)
![{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B2616908.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2616909.png)

![2-(3,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616912.png)
